5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine chemical properties
5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine chemical properties
Introduction & Strategic Relevance
In the highly competitive landscape of targeted oncology and small-molecule drug discovery, the selection of an optimal core scaffold dictates the success of downstream lead optimization. 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine has emerged as a "privileged structure" and a highly versatile building block[1].
Historically, indazole cores have been widely utilized as hinge-binding motifs in kinase inhibitors. However, they frequently suffer from poor aqueous solubility (<0.001 mg/mL) and high lipophilicity (LogD)[2]. The 1H-pyrazolo[3,4-b]pyrazine scaffold acts as an advanced bioisostere, incorporating additional nitrogen atoms that serve as hydrogen bond acceptors. This structural modification significantly improves physicochemical properties, lowering LogD and enhancing solubility, while maintaining critical hydrogen-bonding interactions with the kinase hinge region[2]. Furthermore, the dual-halogenation (3-iodo and 5-chloro) provides a platform for orthogonal, regioselective functionalization, enabling the rapid generation of diverse chemical libraries[3].
Physicochemical Profiling
The physical and chemical parameters of the scaffold dictate its handling, storage, and reactivity profile. The presence of both a heavy iodine atom and an electronegative chlorine atom on a compact bicyclic system creates a highly polarized molecule.
Table 1: Physicochemical Properties of 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
| Property | Value | Reference |
| Chemical Name | 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | [4] |
| CAS Number | 1393554-07-8 | [4] |
| Molecular Formula | C5H2ClIN4 | [5] |
| Molecular Weight | 280.45 g/mol | [5] |
| Storage Conditions | 2-8°C, protected from light and moisture | [4] |
| Structural Class | Fused bicyclic heteroaromatic (Pyrazoloazine) | [3] |
Orthogonal Reactivity: The C3 vs. C5 Paradigm
The true power of 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine lies in its differential reactivity. As an application scientist, exploiting the electronic disparity between the electron-rich pyrazole ring and the electron-deficient pyrazine ring is critical for sequential functionalization[2].
Table 2: Comparative Reactivity Profile
| Functional Site | Halogen | Electronic Environment | Primary Reaction Mode | Kinetically Favored? |
| C3 Position | Iodine | Electron-rich (Pyrazole) | Pd-Catalyzed Cross-Coupling | Yes (Weaker C-I bond) |
| C5 Position | Chlorine | Electron-deficient (Pyrazine) | Nucleophilic Aromatic Substitution (SNAr) | No (Requires higher energy/activation) |
The C-I bond at the C3 position is highly polarizable and significantly weaker than the C-Cl bond at the C5 position. Consequently, Palladium(0) undergoes oxidative addition at the C3-iodo site with near-perfect regioselectivity[2]. Once the C3 position is functionalized (e.g., via Suzuki-Miyaura coupling), the electron-withdrawing nature of the pyrazine nitrogens (N4 and N7) heavily activates the remaining C5-chloro position for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination[2].
Orthogonal functionalization workflow of 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3
Objective: Introduce an aryl group exclusively at the C3 position while preserving the C5-chloro handle.
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System Setup: Charge an oven-dried Schlenk flask with 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 eq), the desired aryl boronic acid (1.05 eq), and K2CO3 (2.0 eq).
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Causality: Limiting the boronic acid to a strict 1.05 equivalent prevents over-coupling. K2CO3 is selected because its mild basicity is sufficient for transmetalation but weak enough to prevent hydrolytic degradation of the pyrazine core[2].
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and a degassed solvent mixture of 1,4-Dioxane/H2O (4:1).
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Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, rapidly turning over the catalytic cycle before off-target insertion into the C-Cl bond can occur.
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Execution: Heat the reaction mixture to 80°C under an N2 atmosphere for 4-6 hours.
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In-Process Validation: Quench a 10 µL aliquot in acetonitrile and analyze via LC-MS.
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Validation Criteria: The protocol is validated when the starting mass (m/z 281 [M+H]+) is fully consumed and replaced by the mono-arylated mass. The complete absence of a bi-arylated mass confirms the preservation of the C5-chloro group and the success of the regioselective design.
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Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C5
Objective: Displace the C5-chlorine with a nucleophilic amine to finalize the inhibitor core.
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System Setup: Dissolve the 3-aryl-5-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate (from Protocol 1) in anhydrous N-Methyl-2-pyrrolidone (NMP).
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Reagent Addition: Add the desired primary or secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
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Causality: The highly electron-withdrawing nature of the pyrazine nitrogens activates the C5-chloro bond, allowing for direct SNAr without the need for a costly palladium catalyst[2]. DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, driving the reaction forward.
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Execution: Heat the mixture to 100°C for 12 hours.
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In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1).
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Validation Criteria: The displacement of the heavy chlorine atom by an amine typically shifts the Rf value significantly (increased polarity). Final validation is achieved via 1H-NMR; the characteristic C6 pyrazine proton of the chlorinated precursor will shift upfield due to the electron-donating resonance of the newly attached amine.
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Pharmacological Applications: Target Inhibition
Derivatives synthesized from the 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine scaffold have shown profound efficacy in targeting critical oncogenic pathways.
For instance, this scaffold has been utilized to discover highly active inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK1), achieving nanomolar potency (<15 nM) even at high physiological ATP concentrations[2]. Furthermore, recent breakthroughs have demonstrated that 1H-pyrazolo[3,4-b]pyrazine derivatives act as potent allosteric inhibitors of the SHP2 protein tyrosine phosphatase. By concurrently binding to the interface of the N-terminal SH2, C-terminal SH2, and phosphatase domains, these compounds suppress downstream RAS-ERK signaling, offering a valid therapeutic approach for KRAS G12C-mutant non-small cell lung cancer (NSCLC)[6].
Mechanism of SHP2 allosteric inhibition by pyrazolo[3,4-b]pyrazine derivatives.
References
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[2] Mederski, W. W., et al. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Source: ACS Medicinal Chemistry Letters (via NIH PMC). URL: [Link]
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[6] Xu, W.-Q., et al. Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Source: ResearchGate. URL: [Link]
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[3] Faria, J. V., et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: Beilstein Journal of Organic Chemistry (via NIH PMC). URL: [Link]
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